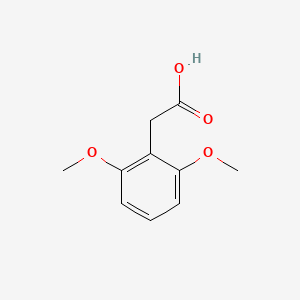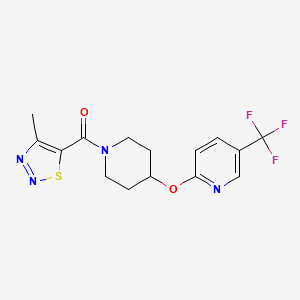
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H15F3N4O2S and its molecular weight is 372.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analogues and Their Applications
Heterocyclic Compounds in Drug Development
- Compounds with similar structural frameworks, such as those involving thiadiazole and pyridine moieties, have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial effects. For example, novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine, showed significant anticancer activity against a panel of cancer cell lines, highlighting the potential of similar structures in drug discovery (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Activity
- Derivatives of piperidinyl methanone have been synthesized and tested for in vitro antibacterial and antifungal activities. This research underscores the antimicrobial potential of compounds with piperidinyl methanone structures, suggesting possible applications for similar compounds in combating microbial infections (Mallesha & Mohana, 2014).
Antitubercular and Antifungal Activities
- The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives and their evaluation for antitubercular and antifungal activities demonstrate the potential use of structurally related compounds in treating tuberculosis and fungal infections, highlighting the therapeutic relevance of the thiadiazole scaffold (Syed, Ramappa, & Alegaon, 2013).
Molecular Interactions and Drug Design
- Studies on similar compounds, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provide insights into molecular interactions with receptors, aiding in the design of receptor-targeted drugs. Such research can inform the development of new therapeutic agents targeting specific molecular pathways (Shim et al., 2002).
Aggregation-Induced Emission
- The study of molecular aggregation in derivatives of thiadiazole and its effect on optical properties reveals potential applications in material science, particularly in the development of novel luminescent materials or sensors. This research indicates the significance of structural modifications on the optical and electronic properties of such compounds (Matwijczuk et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have been reported to act as inhibitors or activators of their target proteins , which could alter the normal functioning of these proteins and lead to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities , indicating that this compound may also affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been reported to show various biological activities , suggesting that this compound may also lead to diverse molecular and cellular effects.
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c1-9-13(25-21-20-9)14(23)22-6-4-11(5-7-22)24-12-3-2-10(8-19-12)15(16,17)18/h2-3,8,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOXVYBTZJAXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
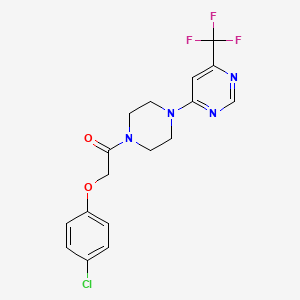
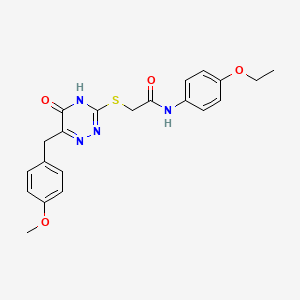
![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)
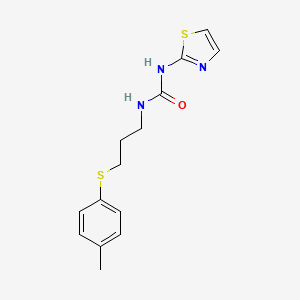
![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)
![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)
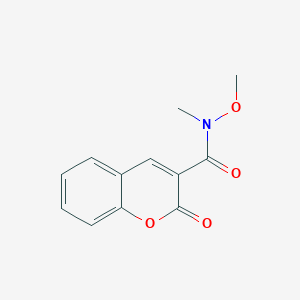
![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)


